molecular formula C19H23N3O2S B1654186 N,N-Diethyl-5-(1-iminoisoindolin-2-yl)-2-methylbenzenesulfonamide CAS No. 2126163-72-0

N,N-Diethyl-5-(1-iminoisoindolin-2-yl)-2-methylbenzenesulfonamide

Cat. No.: B1654186
CAS No.: 2126163-72-0
M. Wt: 357.5
InChI Key: AQJYROVYLBKUIL-UHFFFAOYSA-N
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Description

N,N-Diethyl-5-(1-iminoisoindolin-2-yl)-2-methylbenzenesulfonamide, also known as C646, is a small molecule inhibitor of the histone acetyltransferase, p300/CBP-associated factor (PCAF). It has gained interest in scientific research for its potential therapeutic applications in cancer treatment.

Scientific Research Applications

N,N-Diethyl-5-(1-iminoisoindolin-2-yl)-2-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. This compound has also been shown to induce apoptosis in cancer cells by inhibiting the acetylation of histones, which play a crucial role in gene expression and cell proliferation.

Mechanism of Action

N,N-Diethyl-5-(1-iminoisoindolin-2-yl)-2-methylbenzenesulfonamide selectively inhibits the histone acetyltransferase, PCAF, by binding to its catalytic domain. PCAF is a coactivator of several transcription factors that play a critical role in regulating gene expression. By inhibiting PCAF, this compound prevents the acetylation of histones, leading to the downregulation of genes involved in cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound also inhibits angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Additionally, this compound has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of N,N-Diethyl-5-(1-iminoisoindolin-2-yl)-2-methylbenzenesulfonamide is its specificity for PCAF, which allows for targeted inhibition of histone acetylation. However, this compound has limitations in lab experiments, including its low solubility in water and its potential for off-target effects. It is also important to note that this compound may have different effects on different cell types, and further research is needed to determine its optimal therapeutic applications.

Future Directions

There are several future directions for research on N,N-Diethyl-5-(1-iminoisoindolin-2-yl)-2-methylbenzenesulfonamide. One potential direction is to investigate its efficacy in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to explore its potential therapeutic applications in other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, further research is needed to optimize the synthesis method and improve the solubility of this compound for more efficient use in lab experiments and potential clinical applications.
Conclusion
In conclusion, this compound is a small molecule inhibitor of PCAF that has gained interest in scientific research for its potential therapeutic applications in cancer treatment. It selectively inhibits histone acetylation, leading to the downregulation of genes involved in cell proliferation and survival. While this compound has limitations in lab experiments, its specificity for PCAF makes it a promising candidate for targeted cancer therapies. Further research is needed to optimize its synthesis method, improve its solubility, and explore its potential therapeutic applications in other diseases.

Properties

IUPAC Name

N,N-diethyl-5-(3-imino-1H-isoindol-2-yl)-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-4-21(5-2)25(23,24)18-12-16(11-10-14(18)3)22-13-15-8-6-7-9-17(15)19(22)20/h6-12,20H,4-5,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJYROVYLBKUIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)N2CC3=CC=CC=C3C2=N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801131701
Record name Benzenesulfonamide, 5-(1,3-dihydro-1-imino-2H-isoindol-2-yl)-N,N-diethyl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801131701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126163-72-0
Record name Benzenesulfonamide, 5-(1,3-dihydro-1-imino-2H-isoindol-2-yl)-N,N-diethyl-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2126163-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 5-(1,3-dihydro-1-imino-2H-isoindol-2-yl)-N,N-diethyl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801131701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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